N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

Physicochemical profiling Lead optimization Medicinal chemistry

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide (CAS 903288-55-1) is a synthetic small molecule belonging to the oxalamide class, characterized by a 3,4-dihydroisoquinoline heterocycle, a furan ring, and an N2-ethyl substituent on the oxalamide bridge. Its molecular formula is C19H23N3O3 with a molecular weight of 341.4 g/mol.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 903288-55-1
Cat. No. B2397869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide
CAS903288-55-1
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C19H23N3O3/c1-2-20-18(23)19(24)21-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)13-22/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
InChIKeyKRYSYRGSUAKMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide: Procurement-Relevant Structural and Class Profile


N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide (CAS 903288-55-1) is a synthetic small molecule belonging to the oxalamide class, characterized by a 3,4-dihydroisoquinoline heterocycle, a furan ring, and an N2-ethyl substituent on the oxalamide bridge . Its molecular formula is C19H23N3O3 with a molecular weight of 341.4 g/mol . The dihydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting neurotransmitter receptors, ion channels, and kinases . Oxalamide derivatives, as a class, have demonstrated inhibitory activity against plasminogen activator inhibitor-1 (PAI-1) and various protein tyrosine kinases, making this chemotype relevant for anticoagulant, anticancer, and anti-inflammatory research programs [1][2].

Why Generic Substitution Fails for N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide


Within this dihydroisoquinoline-furan-oxalamide series, the N2-alkyl substituent is a critical determinant of physicochemical properties, target engagement potential, and PK profile [1]. Simply substituting the N2-ethyl group with a methyl, allyl, isopropyl, or aryl analog changes the LogP, hydrogen bonding capacity, and steric bulk, which can dramatically alter target affinity and selectivity . The oxalamide pharmacophore itself establishes a conserved hydrogen-bonding network essential for target binding; however, the N2-ethyl substitution provides a distinct balance of lipophilicity and conformational flexibility compared to shorter (N2-methyl) or bulkier (N2-isopropyl, N2-phenyl) analogs within the same scaffold family [2]. Treating in-class compounds as interchangeable without quantitative comparative data risks selecting a molecule with suboptimal potency, altered selectivity, or inconsistent physicochemical behavior for the intended assay system .

Quantitative Differentiation Evidence for N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N2-Isopropyl Analog

The N2-ethyl substituent on the target compound yields a molecular weight of 341.4 g/mol, compared to 355.4 g/mol for the N2-isopropyl analog (CAS 903259-11-0) [1]. The reduced steric bulk and lower carbon count of the ethyl group predict a lower computed LogP relative to the isopropyl analog (XLogP3-AA = 2.2 for the isopropyl derivative) [1]. This physicochemical differentiation translates to potentially higher aqueous solubility and reduced non-specific protein binding for the N2-ethyl variant, which is favorable for biochemical and cell-based assay formats.

Physicochemical profiling Lead optimization Medicinal chemistry

Rotatable Bond Count and Conformational Pre-organization vs. N2-Isopropyl Analog

The N2-ethyl group introduces 4 rotatable bonds into the target compound compared to 5 rotatable bonds for the N2-isopropyl analog [1]. This reduction in conformational entropy may translate to a lower entropic penalty upon target binding, provided the ethyl group does not sacrifice key hydrophobic contacts. For oxalamide-based kinase inhibitors, conformational pre-organization has been correlated with improved binding affinity and selectivity [2].

Conformational analysis Ligand efficiency Structure-based design

Oxalamide Class-Level PAI-1 Inhibitory Activity: Implications for Target Compound

Oxalamide derivatives have been systematically evaluated for in vitro PAI-1 inhibitory activity using a chromogenic assay. Jain et al. (2008) reported that several oxalamide derivatives exhibit significant PAI-1 inhibition, with the oxalamide pharmacophore being essential for activity [1]. While the specific N2-ethyl-oxalamide target compound was not included in that study, the conserved oxalamide core and dihydroisoquinoline-furan scaffold place it within the active chemotype space. The N2-ethyl substitution represents a structurally compact, lipophilicity-balanced variant within this series.

PAI-1 inhibition Antithrombotic Cardiovascular research

Oxalamide Kinase Inhibitor Scaffold Potential vs. Non-Oxalamide Tetrahydroisoquinolines

The oxalamide functional group serves as a critical hydrogen-bonding scaffold in kinase inhibitor design. Patent US20060241104 discloses oxalamide derivatives that inhibit c-Met and other growth factor receptor tyrosine kinases, with the oxalamide moiety engaging the kinase hinge region via a conserved hydrogen-bond network [1]. The target compound combines this validated oxalamide pharmacophore with a dihydroisoquinoline-furan moiety. In contrast, non-oxalamide tetrahydroisoquinoline kinase inhibitors (e.g., PDK inhibitors in WO-2015040424-A1 [2]) lack this distinct binding modality, offering a different selectivity profile.

Kinase inhibition c-Met Cancer therapeutics

Hydrogen Bond Donor/Acceptor Profile vs. N2-Aryl Analogs

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors (conserved across the oxalamide series) [1]. This profile is identical to the N2-isopropyl and N2-methyl analogs [1][2]. However, the N2-ethyl group introduces minimal additional steric bulk while preserving full hydrogen-bonding capacity. In contrast, N2-aryl analogs (e.g., N2-phenyl, N2-mesityl) retain the same donor/acceptor count but introduce significant aromatic surface area, which may alter binding pose and selectivity through pi-stacking interactions . The N2-ethyl variant thus represents the minimal alkyl substitution that preserves pharmacokinetic advantages of alkyl over aryl oxalamides.

Ligand-target interaction Pharmacophore modeling Selectivity optimization

Optimal Research and Industrial Application Scenarios for N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide


PAI-1 Inhibitor Hit Finding and SAR Expansion

Given the validated PAI-1 inhibitory activity of the oxalamide chemotype [1], this N2-ethyl analog serves as a key SAR probe to explore the effect of small alkyl substituents on PAI-1 potency and selectivity. Its intermediate lipophilicity and compact N2-ethyl group make it suitable for systematic comparison with N2-methyl and N2-isopropyl congeners in chromogenic PAI-1 assays to establish alkyl chain length-activity relationships.

Kinase Inhibitor Lead Optimization with Oxalamide Hinge-Binding Motif

For kinase drug discovery programs targeting c-Met, VEGFR, or related tyrosine kinases, this compound provides a tetrahydroisoquinoline-furan decorated oxalamide scaffold with a potentially favorable hinge-binding geometry as described in US20060241104 [2]. The N2-ethyl group offers a starting point for optimizing kinase selectivity while maintaining the conserved oxalamide hydrogen-bond network essential for hinge engagement.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a predicted molecular weight (341.4 g/mol) within CNS drug-like space and lower LogP than bulkier N2-alkyl analogs [3], this compound is suitable for CNS-targeted screening cascades where tetrahydroisoquinoline-based scaffolds have shown activity at neurotransmitter receptors and transporters. The N2-ethyl substitution balances blood-brain barrier permeability potential with adequate aqueous solubility for in vitro neuropharmacology assays.

Chemical Biology Probe Development for Tetrahydroisoquinoline-Binding Targets

The dihydroisoquinoline moiety is a privileged scaffold for diverse biological targets including G protein-coupled receptors, ion channels, and enzymes . This compound, with its well-defined N2-ethyl-oxalamide substitution, serves as a versatile core for developing affinity probes, photoaffinity labels, or PROTAC precursors targeting tetrahydroisoquinoline-recognizing proteins.

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